1-(3-Cyclohexylpropyl)hydrazine hydrochloride
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Overview
Description
(3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE is an organic compound with the molecular formula C9H21N2Cl. It is a hydrazine derivative, characterized by the presence of a cyclohexylpropyl group attached to the hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE typically involves the reaction of cyclohexylpropylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexylpropylamine} + \text{Hydrazine} + \text{HCl} \rightarrow \text{(3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce various substituted hydrazine derivatives .
Scientific Research Applications
(3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a precursor for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE involves its interaction with molecular targets in biological systems. It is believed to inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
- (2-Cyclopropylethyl)hydrazine hydrochloride
- (2-Isopropoxyethyl)hydrazine hydrochloride
- (2-Phenoxypropyl)hydrazine hydrochloride
Comparison: (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE is unique due to its cyclohexylpropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .
Properties
CAS No. |
97294-34-3 |
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Molecular Formula |
C9H21ClN2 |
Molecular Weight |
192.73 g/mol |
IUPAC Name |
3-cyclohexylpropylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h9,11H,1-8,10H2;1H |
InChI Key |
SZKZAWOWHNTOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCNN.Cl |
Origin of Product |
United States |
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